Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester
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Overview
Description
Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester typically involves the reaction of 3-methoxyphenyl isothiocyanate with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate thiazole ring, which is then acylated to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The ethyl ester group can facilitate the compound’s transport across cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, methyl ester
- Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, propyl ester
- Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, butyl ester
Uniqueness
Acetic acid, ((4-(3-methoxyphenyl)-2-thiazolyl)amino)oxo-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, enhancing the compound’s solubility and bioavailability compared to its methyl or propyl ester analogs .
Properties
CAS No. |
74604-51-6 |
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Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
ethyl 2-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C14H14N2O4S/c1-3-20-13(18)12(17)16-14-15-11(8-21-14)9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3,(H,15,16,17) |
InChI Key |
MBOPPDKVLNHQLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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